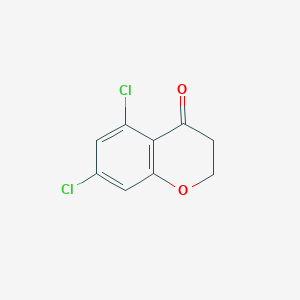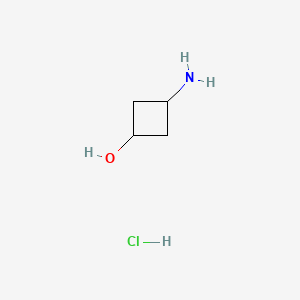
5,7-Dichlorochroman-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dichlorochroman-4-one is a chemical compound with the formula C9H6Cl2O2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 6 hydrogen atoms, 2 chlorine atoms, and 2 oxygen atoms . The molecular weight is 217.05 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point that is not specified . The compound should be stored at 2-8°C .Scientific Research Applications
Photophysical Properties and Solvent Influence
5,7-Dichlorochroman-4-one's deprotonation in aqueous ethanol solutions and the influence of different solvents on its photophysical properties have been extensively studied. Farajtabar and Gharib (2013) investigated the deprotonation of naringenin (a structurally related compound) in ethanol solutions, finding that the deprotonation constants varied with the solvent composition, highlighting the influence of solvent on its chemical behavior (Farajtabar & Gharib, 2013).
Synthesis and Characterization
The synthesis and characterization of derivatives of this compound have been the subject of research due to their potential applications in various fields. For example, Demirbaş et al. (2017) synthesized novel phthalocyanine derivatives, investigating their photophysical and photochemical properties, which showed potential for photodynamic therapy applications (Demirbaş et al., 2017).
Molecular and Crystal Structures
The study of the molecular and crystal structures of derivatives of this compound has also been a significant area of research. Levinson et al. (2002) examined the molecular and crystal structures of 5,7-dichloro-4-nitro-2,1,3-benzoxadiazole and its reaction products with secondary amines, providing insights into the hydrogen bonding systems in these compounds (Levinson et al., 2002).
Catalysis and Reaction Mechanisms
This compound and its derivatives have been investigated in the context of catalysis and reaction mechanisms. Gunanathan and Milstein (2014) discussed the activation of bonds and catalysis by ruthenium pincer complexes, which are relevant to the understanding of the catalytic behavior of related chroman compounds (Gunanathan & Milstein, 2014).
Environmental Applications
The environmental applications of this compound derivatives, particularly in catalytic oxidation, have been explored. Krishnamoorthy, Rivas, and Amiridis (2000) investigated the catalytic oxidation of chlorinated compounds, an area where derivatives of this compound could potentially be applied (Krishnamoorthy et al., 2000).
Safety and Hazards
Future Directions
More consideration is required for designing and developing potent synthetic chromanone analogs, which may provide better therapeutic value .
Relevant Papers The relevant papers retrieved provide information on the synthesis, pharmacological evaluation, and other aspects of chroman-4-one derivatives . They highlight the importance of chromanone as a versatile scaffold exhibiting a wide range of pharmacological activities .
Properties
IUPAC Name |
5,7-dichloro-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O2/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h3-4H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWDKHFUIPDBEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76143-71-0 |
Source


|
| Record name | 5,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl] N,N-diethylcarbamate](/img/structure/B2644417.png)

![3-((2E)but-2-enyl)-8-(4-hydroxyphenyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidaz olino[1,2-h]purine-2,4-dione](/img/structure/B2644422.png)


![7-(4-Isopropylstyryl)-2-[(3-phenyl-2-propenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2644426.png)



![Bicyclo[3.2.1]oct-2-en-8-one](/img/structure/B2644432.png)

![4-[butyl(methyl)sulfamoyl]-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2644435.png)


